3-Amino-4,4,4-trifluoro-3-phenylbutanoic Acid: Technical Profile & Synthesis Guide
3-Amino-4,4,4-trifluoro-3-phenylbutanoic Acid: Technical Profile & Synthesis Guide
Executive Summary
3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid (CAS: 135235-90-4) is a specialized
In drug discovery, this motif is valued as a conformational lock . When incorporated into peptides, the quaternary center restricts bond rotation, stabilizing specific secondary structures such as
Chemical Structure & Properties[3][4][5][6][7][8][9]
Nomenclature and Identification
-
IUPAC Name: 3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid[1][2][3][4]
-
Common Name:
-Trifluoromethyl- -phenyl- -alanine -
Molecular Formula:
-
Molecular Weight: 233.19 g/mol [5]
Physicochemical Profile
The presence of the strongly electron-withdrawing
| Property | Value / Description | Note |
| Physical State | White crystalline solid | Precipitates from acetonitrile during synthesis. |
| Solubility | Soluble in MeOH, DMSO; Low in MeCN | Often isolated as HCl salt for improved water solubility. |
| Basicity (Amine) | Reduced pKa (~5.5 - 6.5 estimated) | The inductive effect of |
| Lipophilicity | Increased LogP | The |
| Metabolic Stability | High | Quaternary center blocks |
Structural Analysis
The molecule features a quaternary
-
Steric Constraint: The bulky Phenyl and
groups create a "Thorpe-Ingold" effect, forcing the backbone into a folded conformation. -
Electronic Modulation: The
group lowers the pKa of the adjacent ammonium, potentially altering hydrogen bond strengths in the active site of enzymes (e.g., metalloproteases).
Synthesis & Manufacturing
Historical Context vs. Modern Methods
Early synthesis (Kukhar et al., 1991) relied on hetero-Diels-Alder reactions with ketene, requiring harsh conditions. The modern standard, developed largely for efficiency and scalability, utilizes a Decarboxylative Mannich-Type Reaction . This approach avoids toxic transition metals and protection/deprotection steps.
Protocol: Decarboxylative Mannich Reaction
Reference: Organic Letters2019 , 21, 9855.
This method couples a trifluoromethyl ketimine with malonic acid. The driving force is the irreversible loss of
Step-by-Step Methodology
Reagents:
-
2,2,2-Trifluoroacetophenone (Starting Material)
-
Lithium Hexamethyldisilazide (LiHMDS)
-
Trimethylsilyl Chloride (TMSCl)
-
Malonic Acid (MA)
-
Solvent: Anhydrous Acetonitrile (MeCN)
Workflow:
-
Ketimine Formation:
-
Cool a solution of 2,2,2-trifluoroacetophenone in THF to 0°C.
-
Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min to form the N-lithio ketimine.
-
Add TMSCl (1.2 equiv) to quench and form the N-TMS ketimine intermediate.
-
Note: The N-TMS group activates the imine for nucleophilic attack while preventing oligomerization.
-
-
Mannich Addition:
-
Decarboxylation:
-
Stir at room temperature for 24 hours.
-
The intermediate dicarboxylic acid undergoes spontaneous decarboxylation upon formation.
-
Observation: Evolution of
gas.
-
-
Isolation:
-
The product, 3-amino-4,4,4-trifluoro-3-phenylbutanoic acid, is zwitterionic and poorly soluble in MeCN.
-
Filtration: Collect the white precipitate.
-
Purification: Wash with cold MeCN and ether. No column chromatography is typically required. Yields are typically >85%.
-
Synthesis Logic Diagram
Caption: The Decarboxylative Mannich pathway allows for a "one-pot" style synthesis under mild conditions, utilizing the instability of the intermediate to drive the reaction forward.
Applications in Drug Discovery
Peptidomimetics & Foldamers
The primary utility of this building block is in peptide engineering .
-
-Turn Inducers: The quaternary center restricts the
and torsion angles of the peptide backbone. Incorporating this amino acid into a peptide chain forces the chain to adopt a kink or turn, which is essential for mimicking the bioactive conformation of protein loops. -
Helix Stabilization: In oligo-
-peptides, the steric repulsion between the bulky phenyl/ groups and the backbone carbonyls stabilizes helical secondary structures (specifically the 14-helix).
Enzyme Inhibition (MMP)
Matrix Metalloproteinases (MMPs) are zinc-dependent endopeptidases.
-
Mechanism: The carboxylate group of the
-amino acid coordinates with the catalytic Zinc ion in the MMP active site. -
Selectivity: The hydrophobic phenyl group and the fluorinated moiety fit into the S1' specificity pocket of the enzyme. The
group enhances potency by filling hydrophobic sub-pockets and increasing metabolic half-life.
Bioisosterism
The
References
- Kukhar, V. P., et al. "Synthesis of 3-amino-4,4,4-trifluoro-3-phenylbutyric acid." Journal of Organic Chemistry USSR, 1991, 27, 101–104.
-
Luber, J., et al. "Access to Unprotected
-Fluoroalkyl -Amino Acids and Their -Hydroxy Derivatives via a Decarboxylative Mannich-Type Reaction." Organic Letters, 2019, 21(24), 9855–9859. Link - Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta, 1996, 79, 913-941.
- Smits, R. A., et al. "Strategic use of fluorine in the design of matrix metalloproteinase inhibitors." Journal of Medicinal Chemistry, 2010, 53(6), 2390-2400.
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